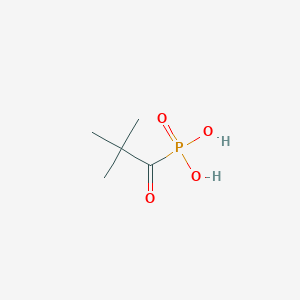
(2,2-Dimethylpropanoyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropanoyl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 2,2-dimethylpropanoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropanoyl)phosphonic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphonating agent. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The McKenna procedure is particularly favored in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dimethylpropanoyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Applications De Recherche Scientifique
(2,2-Dimethylpropanoyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives
Medicine: It is explored for its potential use in drug development and as a bone-targeting agent
Industry: The compound is used in the design of supramolecular materials, surface functionalization, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropanoyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective as a chelating agent. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Phosphonic Acid: Shares the phosphonic acid functional group but lacks the 2,2-dimethylpropanoyl moiety
Aminophosphonic Acids: Contain an amino group in addition to the phosphonic acid group
Organophosphonic Acids: Include various organic groups attached to the phosphonic acid
Uniqueness: (2,2-Dimethylpropanoyl)phosphonic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
108584-92-5 |
|---|---|
Formule moléculaire |
C5H11O4P |
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
2,2-dimethylpropanoylphosphonic acid |
InChI |
InChI=1S/C5H11O4P/c1-5(2,3)4(6)10(7,8)9/h1-3H3,(H2,7,8,9) |
Clé InChI |
PZEBTBCCHXREGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
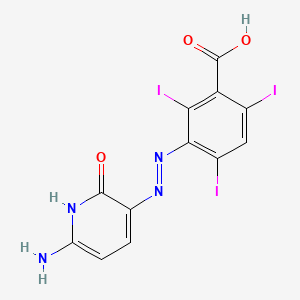
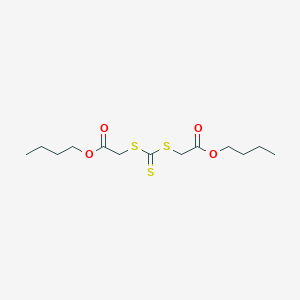
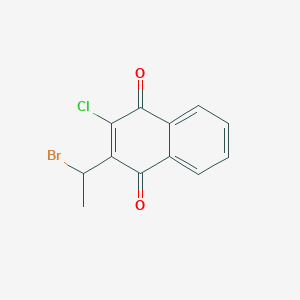
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
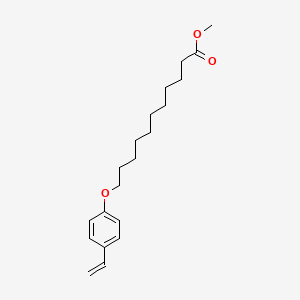
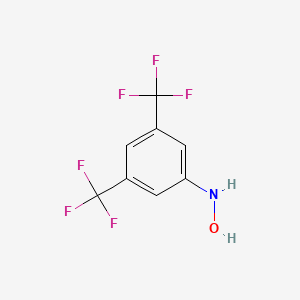
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
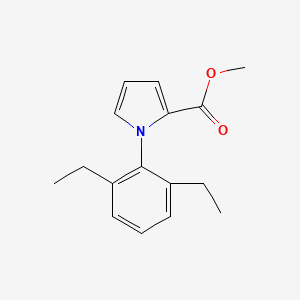

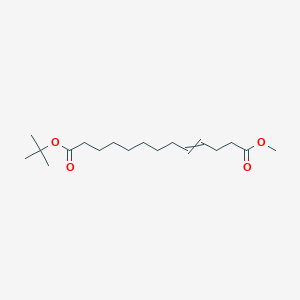
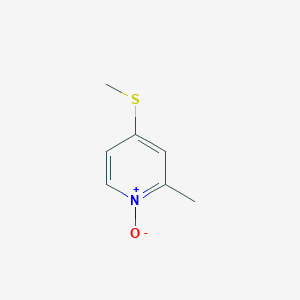
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
